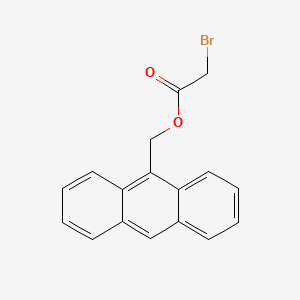
(Anthracen-9-yl)methyl bromoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Anthracen-9-yl)methyl bromoacetate is an organic compound that features an anthracene moiety attached to a bromoacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Anthracen-9-yl)methyl bromoacetate typically involves the reaction of anthracene with bromoacetic acid or its derivatives. One common method is the esterification of anthracene-9-methanol with bromoacetyl bromide in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of esterification and bromination reactions are applicable. Large-scale production would likely involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(Anthracen-9-yl)methyl bromoacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoacetate group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The anthracene moiety can participate in redox reactions, although these are less common for this specific compound.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield anthracene-9-methanol and bromoacetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Major Products
Nucleophilic Substitution: Substituted anthracene derivatives depending on the nucleophile used.
Hydrolysis: Anthracene-9-methanol and bromoacetic acid.
Scientific Research Applications
(Anthracen-9-yl)methyl bromoacetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biological Studies: Investigated for its potential interactions with biological macromolecules, although specific applications in medicine are less well-documented.
Mechanism of Action
The mechanism of action of (Anthracen-9-yl)methyl bromoacetate primarily involves its reactivity as an electrophile due to the presence of the bromoacetate group. This allows it to participate in nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The anthracene moiety can also interact with other aromatic systems through π-π stacking interactions, which may be relevant in material science applications.
Comparison with Similar Compounds
Similar Compounds
Anthracene-9-carboxylic acid: Similar structure but with a carboxylic acid group instead of a bromoacetate group.
Anthracene-9-methanol: Lacks the bromoacetate group, making it less reactive in nucleophilic substitution reactions.
9,10-Dibromoanthracene: Contains bromine atoms on the anthracene ring itself, leading to different reactivity patterns.
Uniqueness
(Anthracen-9-yl)methyl bromoacetate is unique due to the combination of the reactive bromoacetate group and the photophysically active anthracene moiety. This dual functionality makes it a versatile compound for various synthetic and material science applications.
Properties
CAS No. |
141989-10-8 |
|---|---|
Molecular Formula |
C17H13BrO2 |
Molecular Weight |
329.2 g/mol |
IUPAC Name |
anthracen-9-ylmethyl 2-bromoacetate |
InChI |
InChI=1S/C17H13BrO2/c18-10-17(19)20-11-16-14-7-3-1-5-12(14)9-13-6-2-4-8-15(13)16/h1-9H,10-11H2 |
InChI Key |
SOTHVENDOPSHRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2COC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


boranyl](/img/structure/B12530955.png)
![4-[(2-Hydroxyethyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B12530957.png)
![4-[(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethynyl]benzene-1,3-diol](/img/structure/B12530966.png)
![3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one](/img/structure/B12530969.png)
![3-[4-(4-Ethoxybenzoyl)phenyl]prop-2-enoic acid](/img/structure/B12530974.png)
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, (9S)-](/img/structure/B12530978.png)
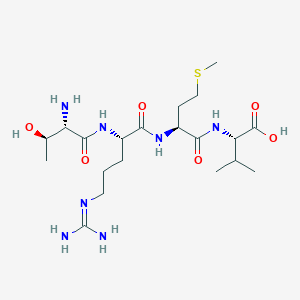
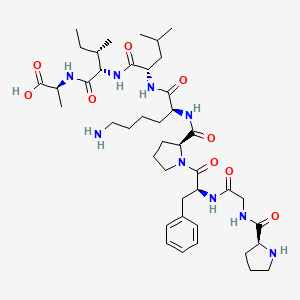
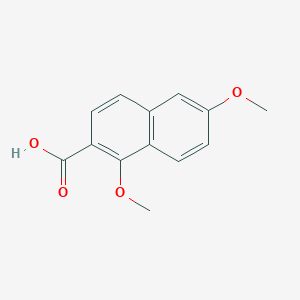
![1-(2-{[Dimethoxy(phenyl)silyl]oxy}ethyl)piperidine](/img/structure/B12531000.png)
![4-[Di(pyridin-2-yl)amino]benzonitrile](/img/structure/B12531001.png)
![N-(2,6-Dimethylphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12531009.png)
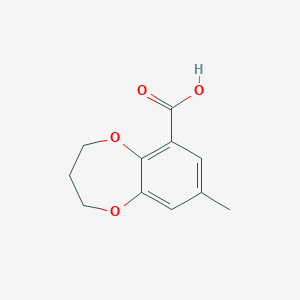
![Phenol, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]-](/img/structure/B12531029.png)
